molecular formula C10H15NO B016348 n-(4-methoxybenzyl)ethanamine CAS No. 22993-76-6

n-(4-methoxybenzyl)ethanamine

Cat. No.: B016348
CAS No.: 22993-76-6
M. Wt: 165.23 g/mol
InChI Key: SYGACMXWLAQEPN-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

N-(4-methoxybenzyl)ethanamine, also known as N-Ethyl-4-methoxybenzylamine, primarily targets the serotonin 5-HT2A receptors . These receptors play a crucial role in cognitive and behavioral processes .

Mode of Action

The compound acts as an agonist at the serotonin 5-HT2A receptors . This means it binds to these receptors and activates them, leading to a series of changes in the cell.

Result of Action

The activation of the serotonin 5-HT2A receptors by this compound can lead to various molecular and cellular effects. It can affect cognitive and behavioral processes . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-ethyl-4-methoxy- typically involves the following steps:

    Nitration: The starting material, 4-methoxybenzaldehyde, undergoes nitration to form 4-methoxybenzyl nitrate.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Alkylation: The resulting 4-methoxybenzenemethanamine is then alkylated with ethyl iodide in the presence of a base such as potassium carbonate to yield Benzenemethanamine, N-ethyl-4-methoxy-.

Industrial Production Methods

Industrial production methods for Benzenemethanamine, N-ethyl-4-methoxy- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-ethyl-4-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines.

Scientific Research Applications

Benzenemethanamine, N-ethyl-4-methoxy- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanamine, 4-methoxy-: This compound lacks the ethyl group present in Benzenemethanamine, N-ethyl-4-methoxy-.

    Benzenemethanamine, N-methyl-4-methoxy-: This compound has a methyl group instead of an ethyl group.

    Benzenemethanamine, N-ethyl-4-hydroxy-: This compound has a hydroxy group instead of a methoxy group.

Uniqueness

Benzenemethanamine, N-ethyl-4-methoxy- is unique due to the presence of both the ethyl and methoxy groups, which may confer specific chemical and biological properties not found in similar compounds. These structural differences can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-11-8-9-4-6-10(12-2)7-5-9/h4-7,11H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGACMXWLAQEPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177535
Record name Benzenemethanamine, N-ethyl-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22993-76-6
Record name Benzenemethanamine, N-ethyl-4-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022993766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 22993-76-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165789
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenemethanamine, N-ethyl-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of anisaldehyde (15.6 g, 115 mmol) and ethylamine (2.0M in THF, 87 mL, 174 mmol) in 1,2-dichloroethane (450 mL) was added glacial acetic acid (10.0 mL, 174 mmol) under nitrogen atmosphere. The reaction mixture was stirred at room temperature for 30 min and then cooled to 0° C. with ice bath. NaBH(OAc)3 (36.9 g, 174 mmol) was added portionwise and the reaction mixture was stirred at room temperature overnight. The mixture was concentrated and the residue was diluted with a basic solution (10 g NaOH in 100 mL of water) to make the solution slightly basic. This aqueous layer was extracted with ether. The combined extracts were washed with water, brine, dried and concentrated. The residue was chromatographed on silica gel (elution with 5% MeOH in CH2Cl2 and then 50% MeOH in CH2Cl2 containing 4% Et3N) to afford the product (11.2 g, 59% yield) as an oil.
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
87 mL
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
36.9 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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